Stereochemical Complexity: Three Asymmetric Centers Versus Zero or Two in Closest Comparators
N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine possesses three asymmetric carbon atoms (C-1, C-2, and C-3 on the cyclohexane ring), yielding up to eight possible stereoisomers . In contrast, the closest N-substituted comparator, N-(2,2-dimethylpropyl)cyclohexanamine (CAS 951160-86-4), has zero asymmetric centers on the cyclohexane ring . The ring-methylated comparator 2,3-dimethylcyclohexylamine (CAS 42195-92-6) has two asymmetric centers with a maximum of four stereoisomers [1]. The additional asymmetric center at C-1 in the target compound arises specifically from the combination of ring methylation and N-neopentyl substitution, which renders the C-1 carbon chiral when the 2- and 3-positions are substituted. This stereochemical expansion is structurally verified by the Fluorochem datasheet reporting three asymmetric atoms and is consistent with the established diastereo- and enantioselective synthesis methodology for dimethylcyclohexanamines via asymmetric reductive amination [2].
| Evidence Dimension | Number of asymmetric carbon atoms (potential stereoisomers) |
|---|---|
| Target Compound Data | 3 asymmetric atoms (up to 8 stereoisomers) |
| Comparator Or Baseline | N-(2,2-dimethylpropyl)cyclohexanamine: 0 asymmetric atoms; 2,3-dimethylcyclohexylamine: 2 asymmetric atoms (up to 4 stereoisomers) |
| Quantified Difference | Target has 3-fold more asymmetric centers than the N-neopentyl comparator and 1.5-fold more than the dimethylcyclohexylamine comparator; stereoisomer count is 2–8-fold higher |
| Conditions | Structural analysis based on InChI and canonical SMILES from vendor datasheets; synthesis methodology from Bisel et al. (1997) |
Why This Matters
Higher stereochemical complexity directly translates into greater diversity for chiral screening libraries and enables stereospecific structure-activity relationship (SAR) studies that are inaccessible with achiral or less complex analogs.
- [1] PubChem. 2,3-Dimethylcyclohexylamine (CID 123507). Two chiral centers at C-2 and C-3; (1S,2R,3S) isomer explicitly registered. View Source
- [2] Bisel P, Frahm AW, Speckenback B. Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Synthesis. 1997;(11):1325-1330. View Source
